molecular formula C14H15BrN2S B2939416 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole CAS No. 125488-16-6

4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole

Cat. No.: B2939416
CAS No.: 125488-16-6
M. Wt: 323.25
InChI Key: FPJVABPZQNPRLW-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole typically involves the reaction of 4-bromobenzaldehyde with piperidine and thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted thiazoles.

Scientific Research Applications

4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2-(Piperidin-1-yl)Thiazole
  • 4-(4-Fluorophenyl)-2-(Piperidin-1-yl)Thiazole
  • 4-(4-Methylphenyl)-2-(Piperidin-1-yl)Thiazole

Comparison

4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chlorinated, fluorinated, or methylated analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

4-(4-bromophenyl)-2-piperidin-1-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2S/c15-12-6-4-11(5-7-12)13-10-18-14(16-13)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJVABPZQNPRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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